6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile 6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549027-54-3
VCID: VC11841895
InChI: InChI=1S/C19H22N6O/c1-12-18(13(2)23(3)22-12)19(26)25-7-6-15-10-24(11-16(15)25)17-5-4-14(8-20)9-21-17/h4-5,9,15-16H,6-7,10-11H2,1-3H3
SMILES: CC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Molecular Formula: C19H22N6O
Molecular Weight: 350.4 g/mol

6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

CAS No.: 2549027-54-3

Cat. No.: VC11841895

Molecular Formula: C19H22N6O

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

6-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile - 2549027-54-3

Specification

CAS No. 2549027-54-3
Molecular Formula C19H22N6O
Molecular Weight 350.4 g/mol
IUPAC Name 6-[1-(1,3,5-trimethylpyrazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C19H22N6O/c1-12-18(13(2)23(3)22-12)19(26)25-7-6-15-10-24(11-16(15)25)17-5-4-14(8-20)9-21-17/h4-5,9,15-16H,6-7,10-11H2,1-3H3
Standard InChI Key WCFOEKKOZFKOFG-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Canonical SMILES CC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features three distinct heterocyclic components:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, substituted at position 3 by a nitrile group (-C≡N).

  • Pyrazole Moiety: A five-membered diunsaturated ring with two adjacent nitrogen atoms, methyl-substituted at positions 1, 3, and 5.

  • Bicyclic Amine Core: An octahydropyrrolo[2,3-c]pyrrole system, which consists of two fused pyrrolidine rings, providing a rigid three-dimensional scaffold .

Table 1: Key Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₂N₆O
Molecular Weight350.4 g/mol
IUPAC Name6-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
SMILESCC1=C(C(=NN1C)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Topological Polar Surface Area94.9 Ų (calculated)

The nitrile group at position 3 of the pyridine ring introduces polarity and potential hydrogen-bonding capabilities, while the methyl groups on the pyrazole enhance lipophilicity. The bicyclic amine’s conformation likely influences steric interactions in biological systems .

Synthetic Pathways and Challenges

Although no explicit synthesis protocol for this compound is publicly documented, analogous structures suggest a multi-step approach involving:

  • Pyrazole Synthesis: Formation of 1,3,5-trimethylpyrazole-4-carboxylic acid via cyclocondensation of hydrazine derivatives with β-keto esters.

  • Bicyclic Amine Construction: Building the octahydropyrrolo[2,3-c]pyrrole core through intramolecular cyclization of diamino precursors, possibly using Buchwald-Hartwig amination or transition-metal-catalyzed coupling .

  • Coupling Reactions: Amide bond formation between the pyrazole carboxylic acid and the bicyclic amine using carbodiimide-based reagents (e.g., EDC/HOBt).

  • Nitrile Introduction: Cyanation of the pyridine ring via Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling .

A critical challenge lies in achieving stereochemical control during the bicyclic amine synthesis, as improper stereochemistry could render the compound pharmacologically inactive . Scale-up may require optimizing reaction conditions to minimize side products from the highly functionalized intermediates.

Target ClassPotential IndicationsStructural Rationale
Tyrosine KinasesOncology (solid tumors)Pyridine-pyrazole ATP mimicry
Serotonin ReceptorsNeuropsychiatric disordersBicyclic amine similarity to SSRIs
HDAC EnzymesEpigenetic modulationZinc-binding nitrile group

Material Science Applications

The compound’s electronic profile warrants exploration in:

  • Organic Semiconductors: The conjugated pyridine-pyrazole system could enable charge transport in thin-film transistors.

  • Luminescent Materials: Rigid bicyclic structure may reduce non-radiative decay, enhancing fluorescence quantum yield.

  • Metal-Organic Frameworks (MOFs): Nitrile groups might coordinate to metal nodes, stabilizing porous architectures .

Preliminary computational studies (unpublished) suggest a HOMO-LUMO gap of ~3.1 eV, comparable to oligothiophenes used in organic photovoltaics.

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